![molecular formula C28H39NO4S B15099756 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B15099756.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide is a useful research compound. Its molecular formula is C28H39NO4S and its molecular weight is 485.7 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a dioxido group, a heptyloxy substituent, and a benzamide moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against multiple cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition across several cancer types, indicating broad-spectrum anticancer activity.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A498 (Renal cancer) | 5.2 | Induction of apoptosis |
HCT116 (Colon cancer) | 7.8 | Inhibition of tubulin polymerization |
MCF7 (Breast cancer) | 6.5 | Cell cycle arrest |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics, similar to other known anticancer agents .
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by structural modifications. Variations in the benzamide moiety and the length of the alkoxy chain were found to significantly affect potency:
- Benzamide Substituents : Modifications at the para position of the benzamide group enhance activity.
- Alkoxy Chain Length : An optimal chain length was identified; shorter or longer chains resulted in decreased activity.
The compound's mechanism involves binding to specific targets within cancer cells. It has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest in the metaphase stage, ultimately triggering apoptosis .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Efficacy : A study utilizing a xenograft model demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.
Properties
Molecular Formula |
C28H39NO4S |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-heptoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C28H39NO4S/c1-4-5-6-7-8-18-33-27-15-13-25(14-16-27)28(30)29(26-17-19-34(31,32)21-26)20-23-9-11-24(12-10-23)22(2)3/h9-16,22,26H,4-8,17-21H2,1-3H3 |
InChI Key |
VEMKKWOQHDXCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.